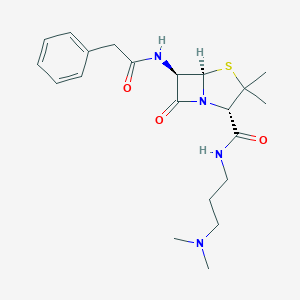
N-(3-Dimethylaminopropyl)benzylpenicillinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Dimethylaminopropyl)benzylpenicillinamide, also known as ampicillin, is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of penicillin antibiotics and is often used to treat infections of the respiratory tract, urinary tract, skin, and gastrointestinal tract.
作用机制
Ampicillin works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of transpeptidase enzymes, which are responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis.
生化和生理效应
Ampicillin has both biochemical and physiological effects on bacterial cells. Its primary biochemical effect is the inhibition of transpeptidase enzymes, which leads to the disruption of bacterial cell wall synthesis. Its physiological effects include the disruption of bacterial cell membrane integrity, the inhibition of bacterial DNA replication, and the inhibition of bacterial protein synthesis.
实验室实验的优点和局限性
Ampicillin has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for research. It is also effective against a wide range of bacterial species, making it a versatile antibiotic for use in various experiments. However, there are also limitations to its use. Ampicillin is not effective against all bacterial species, and some bacteria have developed resistance to it. Additionally, the use of antibiotics in lab experiments can have unintended effects on bacterial growth and gene expression.
未来方向
There are several future directions for research on N-(3-Dimethylaminopropyl)benzylpenicillinamide. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the effects of antibiotics on the gut microbiome and the development of strategies to minimize the unintended effects of antibiotics on beneficial gut bacteria. Additionally, further research is needed to understand the mechanisms of antibiotic resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Conclusion
In conclusion, N-(3-Dimethylaminopropyl)benzylpenicillinamide is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It is commonly used in scientific research and has several advantages for lab experiments. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has both biochemical and physiological effects on bacterial cells. However, there are also limitations to its use, and further research is needed to develop new antibiotics and strategies for combating antibiotic resistance.
合成方法
Ampicillin is synthesized by the reaction of penicillin G with dimethylaminopropylamine and benzylchloride. The reaction takes place in an aqueous medium and is catalyzed by a base. The resulting product is N-(3-Dimethylaminopropyl)benzylpenicillinamide, which is then purified and isolated by various methods, such as crystallization, filtration, and chromatography.
科学研究应用
Ampicillin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It is commonly used in microbiology and molecular biology research to study the effects of antibiotics on bacterial growth and gene expression. Ampicillin is also used in the development of new antibiotics and in the study of antibiotic resistance.
属性
CAS 编号 |
105603-45-0 |
|---|---|
产品名称 |
N-(3-Dimethylaminopropyl)benzylpenicillinamide |
分子式 |
C21H30N4O3S |
分子量 |
418.6 g/mol |
IUPAC 名称 |
(2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1 |
InChI 键 |
VLBRNOPWGXMNBE-FUHIMQAGSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
同义词 |
N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer Pen G-ABP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




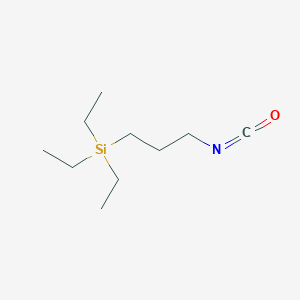
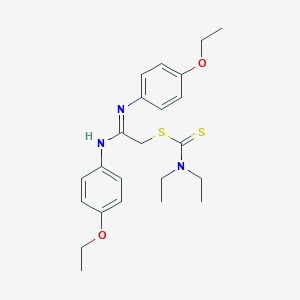
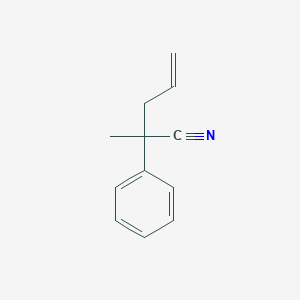
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
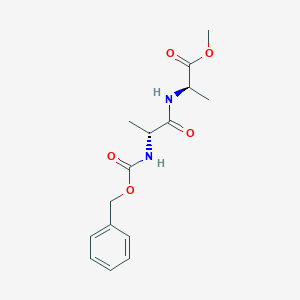
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
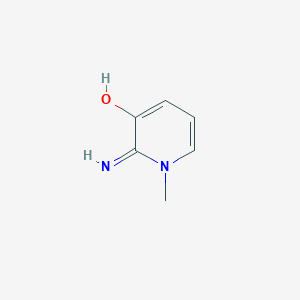
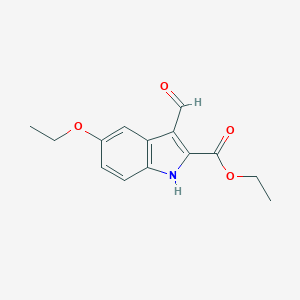

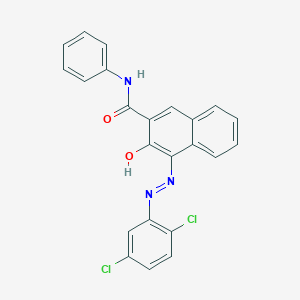
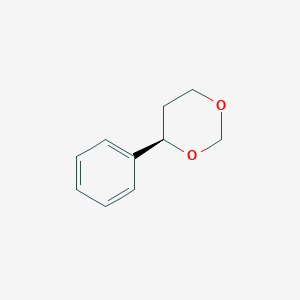
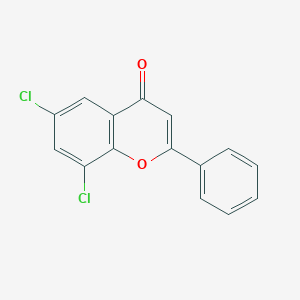
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)